![molecular formula C9H13BrN2O B8698305 2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine](/img/structure/B8698305.png)
2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an ether linkage connecting the pyridine ring to a dimethylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Pyridin-2-yloxy Intermediate: The brominated pyridine is then reacted with an appropriate alcohol, such as 2-hydroxyethylamine, to form the pyridin-2-yloxy intermediate. This step typically requires a base such as sodium hydride or potassium carbonate to facilitate the ether formation.
Dimethylation: The final step involves the dimethylation of the intermediate to introduce the N,N-dimethylethan-amine group. This can be achieved using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions typically involve heating in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include piperidine derivatives and other reduced forms.
科学的研究の応用
2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, while the dimethylaminoethyl group enhances the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(6-Chloropyridin-2-yloxy)-N,N-dimethylethan-amine: Similar structure but with a chlorine atom instead of bromine.
2-(6-Fluoropyridin-2-yloxy)-N,N-dimethylethan-amine: Similar structure but with a fluorine atom instead of bromine.
2-(6-Iodopyridin-2-yloxy)-N,N-dimethylethan-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
特性
分子式 |
C9H13BrN2O |
|---|---|
分子量 |
245.12 g/mol |
IUPAC名 |
2-(6-bromopyridin-2-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H13BrN2O/c1-12(2)6-7-13-9-5-3-4-8(10)11-9/h3-5H,6-7H2,1-2H3 |
InChIキー |
GBZVFQICYGHZFW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=NC(=CC=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

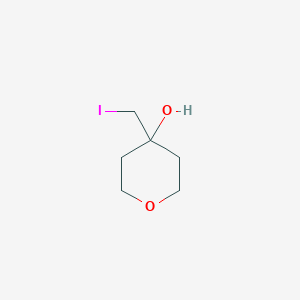
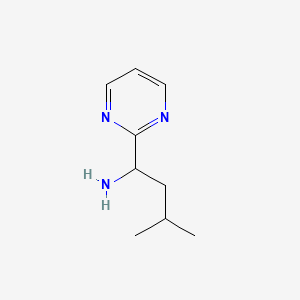
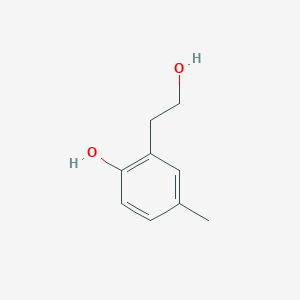
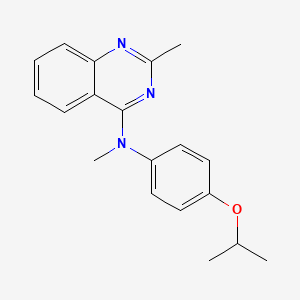
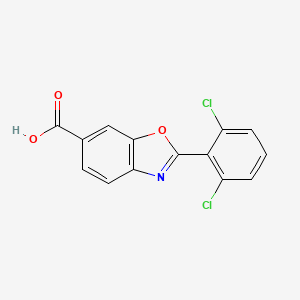

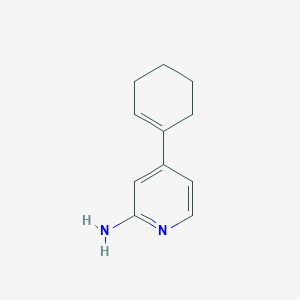
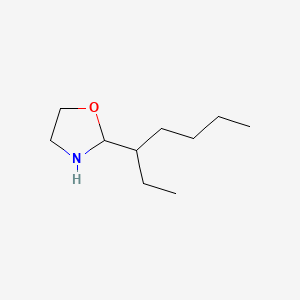
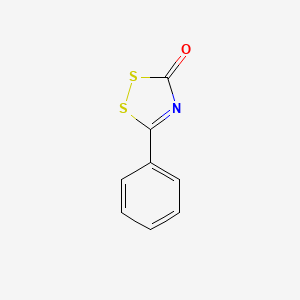
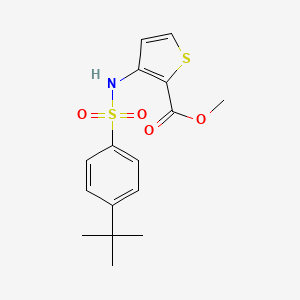
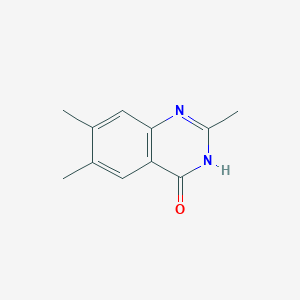
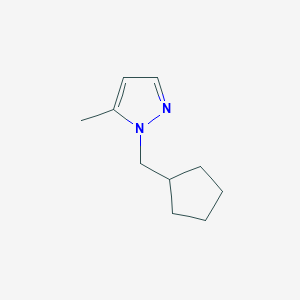
![1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline](/img/structure/B8698291.png)
